3-methyl-1-phenyl-4-(pyridin-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Description
3-methyl-1-phenyl-4-(pyridin-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a heterocyclic compound that combines the structural features of pyrazole and quinoline. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Properties
Molecular Formula |
C22H20N4O |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-methyl-1-phenyl-4-pyridin-2-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C22H20N4O/c1-14-19-21(16-10-5-6-13-23-16)20-17(11-7-12-18(20)27)24-22(19)26(25-14)15-8-3-2-4-9-15/h2-6,8-10,13,21,24H,7,11-12H2,1H3 |
InChI Key |
BSPIIKTYQHCIHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(N2)CCCC3=O)C4=CC=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-methyl-1-phenyl-4-(pyridin-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves the condensation of appropriate starting materials followed by cyclization. One common synthetic route involves the condensation of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-aminopyridine under acidic conditions, followed by cyclization to form the pyrazoloquinoline core . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts.
Chemical Reactions Analysis
3-methyl-1-phenyl-4-(pyridin-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.
Cyclization: Further cyclization reactions can be performed to create more complex heterocyclic structures.
Scientific Research Applications
3-methyl-1-phenyl-4-(pyridin-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-4-(pyridin-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar compounds to 3-methyl-1-phenyl-4-(pyridin-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one include other pyrazoloquinolines and pyrazolopyrimidines. These compounds share structural similarities but differ in their specific substituents and biological activities. For example:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazine: Studied for its antiviral activities
The uniqueness of 3-methyl-1-phenyl-4-(pyridin-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one lies in its specific combination of functional groups and its potential for diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
